Octocrylene-13C3
Description
Octocrylene-13C3 is a stable isotope-labeled analog of octocrylene (CAS 6197-30-4), where three carbon atoms are replaced with carbon-13 (13C). Its molecular formula is 13C3 C21 H27 N O2, with a molecular weight of 364.45 g/mol . The compound retains the core structure of octocrylene—a 2-ethylhexyl ester group, a cyano moiety, and two phenyl rings—but the isotopic labeling enables precise tracking in analytical applications such as mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy. This compound is primarily used as an internal standard for quantitative analysis in environmental monitoring, sunscreen formulation studies, and pharmacokinetic research due to its >95% HPLC purity and minimal chemical deviation from the unlabeled compound .
Properties
Molecular Formula |
C₂₁¹³C₃H₂₇NO₂ |
|---|---|
Molecular Weight |
364.45 |
Synonyms |
2-Cyano-3,3-diphenylacrylic Acid-13C3, 2-Ethylhexyl Ester-13C3; 2-Cyano-3,3-diphenylacrylic Acid 2-Ethylhexyl Ester-13C3; 2-Ethylhexyl 2-Cyano-3,3-diphenyl-2-propenoate-13C3; 2-Ethylhexyl 2-Cyano-3,3-diphenylacrylate-13C3; 2-Ethylhexyl α-cyano-β,β’- |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Comparison
Octocrylene (Unlabeled)
- Molecular Formula: C24H27NO2
- Molecular Weight : 361.47 g/mol
- Key Features: Unlabeled 2-ethylhexyl ester, cyano group, diphenylpropene backbone.
- Applications : Broad-spectrum UVB and short UVA filter in sunscreens; stabilizes other UV filters like avobenzone .
- Distinction from 13C3 Analog : The absence of isotopic labeling limits its utility in tracer studies, though it shares identical chemical reactivity and photostability.
Etocrylene (CAS 5232-99-5)
- Molecular Formula: C18H15NO2
- Molecular Weight : 277.32 g/mol
- Key Features: Ethyl ester (vs. 2-ethylhexyl in octocrylene), cyano group, diphenylpropene backbone.
- Applications : UV filter in cosmetics; less lipophilic than octocrylene due to shorter ester chain.
- Physical Properties : Higher water solubility (logWS = -4.53) and lower logP (5.35) compared to octocrylene (logP ~6.5), influencing formulation compatibility .
Analytical and Isotopic Differentiation
Key Analytical Insights :
- The 3 amu mass difference between this compound and its unlabeled counterpart facilitates unambiguous identification in mass spectrometry, avoiding signal overlap during metabolite profiling .
- Etocrylene’s shorter ethyl ester chain reduces its persistence in lipid-rich environments compared to octocrylene, impacting its efficacy in long-wavelength UV absorption .
Stability and Compatibility in Formulations
- This compound: Compatible with organic solvents (e.g., ethanol, acetonitrile) used in HPLC; stable at +4°C .
- Octocrylene : Enhances photostability of avobenzone in sunscreen formulations but may generate reactive oxygen species under UV exposure.
- Etocrylene : Less commonly used in broad-spectrum formulations due to narrower UV absorption range (primarily UVB) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
